![molecular formula C7H11NO3 B021627 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) CAS No. 108713-78-6](/img/structure/B21627.png)
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) is a complex organic compound with the molecular formula C7H11NO3. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen and oxygen atoms. The compound’s structure is characterized by a bicyclic ring system that includes a nitrogen atom, making it a heterocyclic compound. This structural feature is significant in medicinal chemistry due to its potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to different pharmacologically active compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial in cognitive functions and memory formation.
- Case Study : A study on similar bicyclic compounds showed enhanced cognitive performance in animal models when administered at specific dosages, suggesting a potential for use in treating neurodegenerative diseases such as Alzheimer's.
-
Antimicrobial Activity :
- Preliminary studies suggest that 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one exhibits antimicrobial properties against various bacterial strains.
- Data Table :
Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL) E. coli 15 10 S. aureus 20 15 P. aeruginosa 12 10 -
Analgesic Properties :
- The compound's structural similarity to known analgesics suggests it may have pain-relieving properties.
- Case Study : In a controlled trial, compounds with similar bicyclic structures demonstrated significant analgesic effects in rodent models, indicating a pathway for further exploration in pain management therapies.
Comparative Analysis with Related Compounds
The unique combination of nitrogen and oxygen atoms within the bicyclic structure of this compound sets it apart from other similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Similar bicyclic structure | Lacks nitrogen functionality |
8-Azabicyclo[3.2.1]octanone | Contains only one oxygen atom | Different biological activity profile |
1-Methyl-5-phenyldioxabicyclo[3.2.1]octane | Substituted at one position with phenyl group | Potentially different pharmacological properties |
Mécanisme D'action
The mechanism of action of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) involves its interaction with biological targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, known for its potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but containing an oxygen atom instead of nitrogen.
Uniqueness
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) is unique due to its specific combination of nitrogen and oxygen atoms within the bicyclic structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Activité Biologique
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one, 1,5-dimethyl-(9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C9H15NO2 with a molecular weight of approximately 169.23 g/mol. It features a bicyclic structure that contributes to its unique interactions with biological targets.
The biological activity of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one involves its ability to inhibit specific enzymes associated with inflammatory processes. Notably, it has been studied for its inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. By inhibiting NAAA, this compound helps maintain higher levels of PEA, thus enhancing its analgesic and anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against NAAA with low IC50 values (e.g., as low as 0.042 µM for certain derivatives) indicating high potency . The structure-activity relationship studies have shown that modifications to the bicyclic core can greatly influence the inhibitory efficacy and selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one in a murine model of inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers and pain responses compared to control groups, suggesting its potential therapeutic application in managing inflammatory conditions .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that while some derivatives exhibited cytotoxicity against HepG2 liver cancer cells, they were generally less toxic than standard chemotherapeutics like cisplatin, suggesting a favorable safety profile for further development as an anticancer agent .
Table 1: Inhibitory Activity of Azabicyclo Compounds
Compound Name | IC50 (µM) | Target Enzyme |
---|---|---|
ARN19689 | 0.042 | NAAA |
ARN16186 | 0.655 | NAAA |
Compound X | 30 | FAAH |
Table 2: Cytotoxicity Results Against HepG2 Cells
Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
Compound A | <50 | Cisplatin | 10 |
Compound B | <100 | Clotrimazole | 20 |
Propriétés
IUPAC Name |
1,5-dimethyl-3,6-dioxa-8-azabicyclo[3.2.1]octan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-6-3-10-5(9)7(2,8-6)11-4-6/h8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOFOKHMSTXYPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(=O)C(N1)(OC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.